molecular formula C14H18N2 B8785842 1H-Indole, 7-methyl-3-(4-piperidinyl)- CAS No. 185255-81-6

1H-Indole, 7-methyl-3-(4-piperidinyl)-

Cat. No.: B8785842
CAS No.: 185255-81-6
M. Wt: 214.31 g/mol
InChI Key: LAOZOIXDYRKLIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Indole, 7-methyl-3-(4-piperidinyl)- is a chemical compound that belongs to the indole family. Indoles are heterocyclic compounds that are widely distributed in nature and are known for their diverse biological activities. This particular compound features a methyl group at the 7th position and a piperidinyl group at the 3rd position of the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Indole, 7-methyl-3-(4-piperidinyl)- can be achieved through various synthetic routes. One common method involves the condensation of 7-methylindole with 4-piperidinyl chloride under basic conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine. The reaction is carried out at room temperature and yields the desired product after purification.

Industrial Production Methods

Industrial production of 1H-Indole, 7-methyl-3-(4-piperidinyl)- may involve more efficient and scalable methods. One such method could be the use of microwave-assisted synthesis, which has been shown to enhance reaction rates and yields. This method involves the use of microwave irradiation to heat the reaction mixture, leading to faster and more efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

1H-Indole, 7-methyl-3-(4-piperidinyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the piperidinyl group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Oxidized indole derivatives.

    Reduction: Reduced indole derivatives.

    Substitution: Substituted piperidinyl-indole derivatives.

Scientific Research Applications

1H-Indole, 7-methyl-3-(4-piperidinyl)- has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1H-Indole, 7-methyl-3-(4-piperidinyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    7-methyl-1H-Indole: Lacks the piperidinyl group, making it less versatile in terms of chemical reactivity.

    3-(4-piperidinyl)-1H-Indole: Lacks the methyl group, which may affect its biological activity and chemical properties.

Uniqueness

1H-Indole, 7-methyl-3-(4-piperidinyl)- is unique due to the presence of both the methyl and piperidinyl groups, which confer distinct chemical and biological properties

Properties

CAS No.

185255-81-6

Molecular Formula

C14H18N2

Molecular Weight

214.31 g/mol

IUPAC Name

7-methyl-3-piperidin-4-yl-1H-indole

InChI

InChI=1S/C14H18N2/c1-10-3-2-4-12-13(9-16-14(10)12)11-5-7-15-8-6-11/h2-4,9,11,15-16H,5-8H2,1H3

InChI Key

LAOZOIXDYRKLIP-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(=CN2)C3CCNCC3

Origin of Product

United States

Synthesis routes and methods

Procedure details

This compound was prepared following the procedure described in Example 1 (parts A and B) starting with 1 g (7.6 mmol) of 7-methylindol and 2.9 g (19 mmol) of 4-piperidone monohydrate hydrochloride. After the usual work-up 0.8 g (50% of yield) of the desired product were obtained.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2.9 g
Type
reactant
Reaction Step Two

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